(S)-1,1,1-Trifluoroundecan-2-ol
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Overview
Description
(S)-1,1,1-Trifluoroundecan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to the second carbon of an undecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,1,1-Trifluoroundecan-2-ol typically involves the introduction of a trifluoromethyl group into an undecanol precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with an appropriate alcohol under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1,1,1-Trifluoroundecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Trifluoroundecanone or trifluoroundecanoic acid.
Reduction: Trifluoroundecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1,1,1-Trifluoroundecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-1,1,1-Trifluoroundecan-2-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1,1-Trifluoroundecan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,1,1-Trifluoroundecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,1-Trifluoroundecanoic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness: (S)-1,1,1-Trifluoroundecan-2-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1,1,1-trifluoroundecan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJYJKWINPBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390914 |
Source
|
Record name | 1,1,1-trifluoroundecan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181933-95-9 |
Source
|
Record name | 1,1,1-trifluoroundecan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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